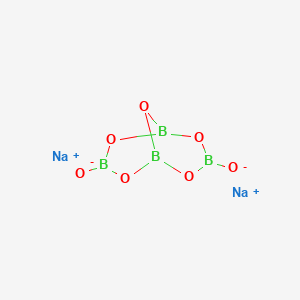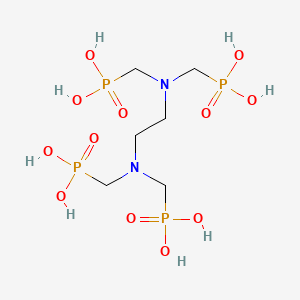
Bis(cyclopentadienyl)niobium(IV) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Bis(cyclopentadienyl)niobium(IV) dichloride is prepared via a multistep reaction beginning with the treatment of niobium pentachloride with cyclopentadienylsodium . The synthetic route can be summarized as follows:
Initial Reaction: [ \text{NbCl}_5 + 5 \text{NaC}_5\text{H}_5 \rightarrow 5 \text{NaCl} + (\text{C}_5\text{H}_5)_4\text{Nb} + \text{C}_5\text{H}_5 ]
Subsequent Reaction: [ (\text{C}_5\text{H}_5)_4\text{Nb} + 4 \text{HCl} + 0.5 \text{O}_2 \rightarrow [(\text{C}_5\text{H}_5)_2\text{NbCl}]_2\text{OCl}_2 + 4 \text{C}_5\text{H}_6 ]
Final Reaction: [ [(\text{C}_5\text{H}_5)_2\text{NbCl}]_2\text{OCl}_2 + \text{SnCl}_2 + 2 \text{HCl} \rightarrow 2 (\text{C}_5\text{H}_5)_2\text{NbCl}_2 + \text{SnCl}_4 + \text{H}_2\text{O} ]
Chemical Reactions Analysis
Bis(cyclopentadienyl)niobium(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common reagents and conditions used in these reactions include hydrochloric acid, tin(II) chloride, and oxygen . Major products formed from these reactions include niobium oxides and substituted niobium compounds.
Scientific Research Applications
Bis(cyclopentadienyl)niobium(IV) dichloride has several scientific research applications:
Mechanism of Action
The mechanism by which bis(cyclopentadienyl)niobium(IV) dichloride exerts its effects involves its ability to interact with nucleic acids and proteins. The compound can form complexes with nucleosides and nucleotides, potentially interfering with DNA replication and transcription . This interaction is facilitated by the compound’s ability to undergo hydrolysis, forming reactive species that can bind to biological molecules .
Comparison with Similar Compounds
Bis(cyclopentadienyl)niobium(IV) dichloride is similar to other metallocene dichlorides, such as bis(cyclopentadienyl)titanium(IV) dichloride and bis(cyclopentadienyl)zirconium(IV) dichloride . its unique properties, such as its paramagnetic nature and specific reactivity with nucleic acids, make it distinct . Similar compounds include:
- Bis(cyclopentadienyl)titanium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
- Bis(cyclopentadienyl)chromium(II)
- Bis(cyclopentadienyl)vanadium(II)
Properties
InChI |
InChI=1S/2C5H5.2ClH.Nb/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMWZQTUXXEBCR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Nb]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Nb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12793-14-5 |
Source


|
| Record name | Bis(cyclopentadienyl)niobium(IV) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








